2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl-
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Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- is a complex organic compound belonging to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its simplicity and efficiency, yielding the desired product in good to excellent yields. The reaction conditions are mild, making it compatible with various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound, lacking the additional functional groups.
7-(2-((Hydroxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl-2H-1,4-Benzoxazin-3(4H)-one: A similar compound with a hydroxyl group instead of an acetyloxy group.
2,2,4-Trimethyl-2H-1,4-Benzoxazin-3(4H)-one: Another derivative with different functional groups.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 7-(2-((acetyloxy)methyl)-1-oxo-2-propenyl)-2,2,4-trimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
135420-35-8 |
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Molecular Formula |
C17H19NO5 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
2-(2,2,4-trimethyl-3-oxo-1,4-benzoxazine-7-carbonyl)prop-2-enyl acetate |
InChI |
InChI=1S/C17H19NO5/c1-10(9-22-11(2)19)15(20)12-6-7-13-14(8-12)23-17(3,4)16(21)18(13)5/h6-8H,1,9H2,2-5H3 |
InChI Key |
CEPQFVQUKWROFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
Origin of Product |
United States |
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